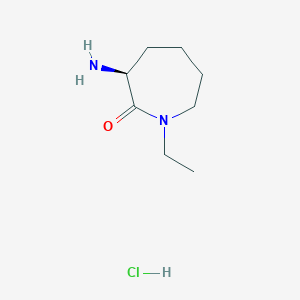
4-Bromo-2-hydroxybenzohydrazide
Übersicht
Beschreibung
4-Bromo-2-hydroxybenzohydrazide is a chemical compound with the empirical formula C7H7BrN2O2 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the preparation of a series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular weight of this compound is 231.05 . The SMILES string representation is O=C(NN)C(C(O)=C1)=CC=C1Br . The InChI representation is 1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C7H7BrN2O2 and it has a molecular weight of 231.05 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Synthesis and Structural Analysis: 4-Bromo-2-hydroxybenzohydrazide is used in the synthesis of nickel(II) complexes. These complexes show significant antibacterial activity against various bacteria like E. coli and S. aureus. The crystal structure of these compounds indicates their potential in developing new antibacterial agents (Yu-jie, 2011).
Interaction with Biomolecules
- Binding to Human Serum Albumin: Research shows that this compound derivatives have an affinity for binding to human serum albumin (HSA), a major carrier protein in the blood. This binding is important for understanding the distribution and metabolism of the compound in the human body (Tong et al., 2015).
Bioactivity and Chemical Analysis
- Biological Activity Analysis: Hydrazones derived from this compound have been studied for their activity towards enzymes like cathepsin E and elastase in human neutrophils. These studies are crucial for understanding the therapeutic potential of these compounds (Nurkenov et al., 2017).
Synthesis of Novel Compounds
- Development of Pyrrole and Pyrrolidine Compounds: The compound is used in the synthesis of pyrrole and pyrrolidine derivatives, which have demonstrated antibacterial and antifungal activities. This signifies its role in developing new antimicrobial agents (Mehta, 2013).
Pharmaceutical Applications
- Antimicrobial Properties: Various complexes derived from this compound exhibit antimicrobial properties. These findings are significant for pharmaceutical applications, particularly in developing new antimicrobial drugs (Sun et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDATNBYBNXJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)



![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)






